6-benzyl-5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
6-benzyl-5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 6-benzyl-5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Scientific Research Applications
6-benzyl-5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with applications in studying cellular processes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting cellular pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines such as:
- 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 6-benzyl-5-methyl-2-[(2-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-benzyl-5-methyl-2-[(2-methylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H21N5O/c1-14-8-6-7-11-17(14)13-22-20-24-21-23-15(2)18(19(27)26(21)25-20)12-16-9-4-3-5-10-16/h3-11H,12-13H2,1-2H3,(H2,22,23,24,25) |
InChI Key |
GFFBZGDHTFOFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC3=NC(=C(C(=O)N3N2)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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